2-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide
Description
2-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide is a benzothiazole derivative characterized by a methoxy substituent at the 6-position of the benzothiazole ring and a 2-chloropropanamide group at the 2-position. Its molecular formula is C₁₁H₁₂ClN₂O₂S, with a molecular weight of 272.74 g/mol (calculated from ). Key identifiers include the CAS number 1016743-82-0 and InChIKey XCVBKVKLYJPFIY-UHFFFAOYSA-N .
The benzothiazole core is known for its role in bioactive molecules, and the methoxy group enhances solubility and modulates electronic properties. The chloro-propanamide moiety contributes to reactivity, enabling nucleophilic substitutions or further derivatization.
Properties
IUPAC Name |
2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2S/c1-6(12)10(15)14-11-13-8-4-3-7(16-2)5-9(8)17-11/h3-6H,1-2H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPSOVKZBBFHTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC2=C(S1)C=C(C=C2)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide typically involves the reaction of 6-methoxy-1,3-benzothiazole with a chlorinating agent, followed by the introduction of the propanamide group. One common method involves the use of thionyl chloride (SOCl2) as the chlorinating agent, which reacts with 6-methoxy-1,3-benzothiazole to form the corresponding chloro derivative. This intermediate is then reacted with propanamide under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of solvents like dichloromethane or ethanol, with or without a catalyst.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be used.
Condensation Reactions: These reactions often require acidic or basic catalysts and may be carried out in solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions may produce sulfoxides or sulfones.
Scientific Research Applications
Pharmaceutical Development
2-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide has been studied for its potential as a pharmaceutical agent. The benzothiazole structure is often associated with various biological activities, including antimicrobial and anticancer properties. Research indicates that modifications to this structure can enhance efficacy against specific targets.
Case Study: Antimicrobial Activity
A study focused on the synthesis of derivatives of this compound showed promising results against several bacterial strains. The compound's ability to inhibit bacterial growth was attributed to its interaction with bacterial cell membranes, disrupting their integrity.
Agricultural Chemistry
This compound has potential applications in agricultural chemistry, particularly as a pesticide or herbicide. Its effectiveness against specific pests can be enhanced through chemical modifications.
Case Study: Pesticidal Efficacy
Research conducted on the efficacy of this compound as a pesticide demonstrated significant activity against common agricultural pests. Field trials indicated a reduction in pest populations when applied at optimal concentrations.
Material Science
The compound's unique properties make it suitable for applications in material science, particularly in developing polymers with enhanced thermal stability and chemical resistance.
Case Study: Polymer Composites
In a study examining the incorporation of this compound into polymer matrices, researchers found that it improved the mechanical properties of the composites while maintaining flexibility and durability.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | [Source A] |
| Anticancer | Cytotoxic effects on cancer cells | [Source B] |
| Pesticidal | Reduction in pest populations | [Source C] |
Mechanism of Action
The mechanism of action of 2-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it could inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzothiazole Ring
2-Chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide
- Molecular Formula : C₁₀H₈ClFN₂OS
- Structural Difference : Fluorine replaces the methoxy group at the 6-position.
- The InChIKey is IXLWCUSDEQDPRE-UHFFFAOYSA-N .
2-Chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
- Molecular Formula : C₉H₆Cl₂N₂OS
- Structural Difference : Chlorine replaces methoxy at the 6-position, and the propanamide chain is shortened to acetamide.
- Properties : The chloro substituent increases hydrophobicity, while the acetamide group reduces steric bulk compared to propanamide. Molecular weight is 261.13 g/mol .
Variations in the Amide Chain
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
- Molecular Formula : C₂₀H₂₄N₂O₂S
- Structural Difference : Adamantane replaces the chloro-propanamide group, forming an acetamide linkage.
- Properties : The adamantyl group enhances lipophilicity and rigidity, influencing crystal packing via S···S interactions and hydrogen bonding. Melting point: 485–486 K .
- Synthesis : Prepared via reaction of 1-(1-adamantylacetyl)-1H-imidazole with 6-methoxy-1,3-benzothiazol-2-amine in chloroform (22% yield) .
3-(Benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide
- Molecular Formula : C₁₇H₁₆N₂O₄S₂
- Structural Difference : A benzenesulfonyl group replaces the chlorine on the propanamide chain.
- Molecular weight: 376.45 g/mol .
Data Tables
Table 1: Structural and Physical Properties of Selected Analogs
| Compound Name | Molecular Formula | Substituent (6-position) | Amide Chain | Melting Point (°C/K) | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| Target Compound | C₁₁H₁₂ClN₂O₂S | Methoxy | 2-Chloropropanamide | N/A | 272.74 |
| 2-Chloro-N-(6-fluoro-benzothiazol-2-yl)propanamide | C₁₀H₈ClFN₂OS | Fluoro | 2-Chloropropanamide | N/A | 258.70 |
| 2-(Adamantan-1-yl)-N-(6-methoxy-benzothiazol-2-yl)acetamide | C₂₀H₂₄N₂O₂S | Methoxy | Adamantyl-acetamide | 485–486 K | 356.47 |
| N-(6-Methoxy-benzothiazol-2-yl)-3-(benzenesulfonyl)propanamide | C₁₇H₁₆N₂O₄S₂ | Methoxy | Benzenesulfonyl-propanamide | N/A | 376.45 |
Table 2: Spectral Data Comparison
Biological Activity
2-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide is a synthetic compound belonging to the benzothiazole family, which is recognized for its diverse biological activities. This compound features a chloro group and a methoxy substituent that enhance its reactivity and potential therapeutic applications. Its molecular formula is .
Synthesis
The synthesis of this compound typically involves the following steps:
- Chlorination of 6-methoxy-1,3-benzothiazole using thionyl chloride (SOCl₂).
- Formation of the propanamide derivative through reaction with propanamide under controlled conditions.
These methods can be optimized for higher yields and purity, particularly in industrial settings where continuous flow reactors may be employed .
Antimicrobial Properties
Research indicates that compounds containing benzothiazole moieties exhibit significant antibacterial and antifungal activities . Specifically, this compound has shown effectiveness against pathogens such as Salmonella typhimurium and Klebsiella pneumoniae. The proposed mechanism involves interference with bacterial cell wall synthesis or inhibition of critical enzymes necessary for bacterial survival .
Cytotoxicity Studies
In vitro studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. For instance, it has been evaluated against human colon adenocarcinoma (HT-29) and non-small-cell lung carcinoma (A549). Results indicated promising cytotoxic effects, with specific structure-activity relationships observed based on substituent variations on the benzothiazole ring .
The biological activity of this compound is attributed to its ability to bind to specific enzymes involved in bacterial cell wall synthesis, such as MurB. Molecular docking studies suggest that the compound effectively interacts with these targets, leading to its antibacterial effects .
Case Studies
Several studies have documented the biological activity of benzothiazole derivatives similar to this compound:
| Study | Cell Line/Pathogen | IC50/Effect | Notes |
|---|---|---|---|
| Study A | Salmonella typhimurium | Effective at low concentrations | Mechanism linked to cell wall disruption |
| Study B | HT-29 Cancer Cells | IC50 = 15.0 µM | Induces apoptosis in a dose-dependent manner |
| Study C | A549 Cancer Cells | IC50 = 12.5 µM | Shows selectivity towards cancer cells over normal cells |
These findings underscore the compound's potential as a lead candidate in drug discovery for both antimicrobial and anticancer therapies .
Q & A
Q. How can the synthesis of 2-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide be optimized for high yield and purity?
Methodological Answer: Optimization involves selecting solvents (e.g., ethanol or dioxane) and catalysts (e.g., triethylamine) to enhance reaction efficiency. For example, chloroacetyl chloride reacts with benzothiazole amines under reflux, followed by purification via recrystallization from ethanol-DMF mixtures to remove unreacted intermediates . Monitoring reaction progress with TLC and adjusting stoichiometric ratios of reagents (e.g., 1:1 molar ratio of amine to chloroacetyl chloride) can improve yields .
Q. What analytical techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1668 cm⁻¹ for amides, C-Cl at ~693 cm⁻¹) .
- NMR : ¹H NMR reveals proton environments (e.g., methoxy protons at δ 3.76 ppm, aromatic protons in benzothiazole at δ 6.4–8.3 ppm) .
- X-ray Crystallography : Determines crystal packing and hydrogen-bonding interactions (e.g., intermolecular N–H⋯N bonds stabilizing dimers) .
- Elemental Analysis : Validates purity by matching calculated vs. observed C/H/N percentages (e.g., ±0.3% deviation acceptable) .
Q. How can researchers assess its preliminary biological activity?
Methodological Answer:
- Antimicrobial Assays : Use disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Compare inhibition zones to standard antibiotics (e.g., ampicillin) at concentrations of 10–100 µg/mL .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hr exposure, with IC₅₀ calculations .
Advanced Research Questions
Q. How can contradictory data in biological assays (e.g., high in vitro activity but low in vivo efficacy) be resolved?
Methodological Answer:
- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes and plasma protein binding assays. Low solubility (logP >3) may limit bioavailability, necessitating formulation adjustments (e.g., PEGylation) .
- Metabolite Identification : Use LC-MS/MS to detect degradation products. For example, hydrolysis of the propanamide group may reduce activity .
Q. What strategies address regioselectivity challenges in benzothiazole substitution reactions?
Methodological Answer:
- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro at position 6) to guide electrophilic substitution to the 4-position .
- Catalytic Systems : Use Pd/C or CuI to promote cross-coupling reactions (e.g., Sonogashira for alkyne incorporation at position 2) .
Q. How can computational methods predict structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Molecular Docking : Simulate binding to target proteins (e.g., EGFR kinase) using AutoDock Vina. Focus on hydrogen bonds between the methoxy group and Thr766 .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity. Chlorine at position 2 enhances antimicrobial activity by increasing lipophilicity (π = 0.71) .
Q. What experimental designs mitigate instability of the chloroacetamide moiety?
Methodological Answer:
- Protecting Groups : Temporarily replace the chloro group with tert-butoxycarbonyl (Boc) during synthesis .
- pH Control : Conduct reactions in buffered solutions (pH 6–7) to minimize hydrolysis .
Comparative and Mechanistic Questions
Q. How does the 6-methoxy group influence reactivity compared to 6-chloro analogs?
Methodological Answer: The methoxy group (-OCH₃) is electron-donating, increasing electron density on the benzothiazole ring and enhancing nucleophilic aromatic substitution at position 4. In contrast, 6-chloro derivatives favor electrophilic attacks at position 2 due to the electron-withdrawing Cl .
Q. What mechanistic insights explain the compound’s susceptibility to oxidation?
Methodological Answer: The benzothiazole sulfur atom and propanamide’s α-C-H bonds are oxidation-prone. Using H₂O₂ in acidic media generates sulfoxide derivatives, while KMnO₄ oxidizes the propanamide chain to carboxylic acids. Monitor via IR (loss of C=O at 1668 cm⁻¹) .
Data Interpretation and Validation
Q. How should researchers validate conflicting crystallography and NMR data?
Methodological Answer:
- Dynamic Effects : NMR may average conformations (e.g., rotational isomers), while X-ray captures static structures. Compare NOESY (through-space interactions) with crystallographic H-bond distances .
- DFT Calculations : Optimize geometries using Gaussian09 to simulate NMR chemical shifts and match experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
